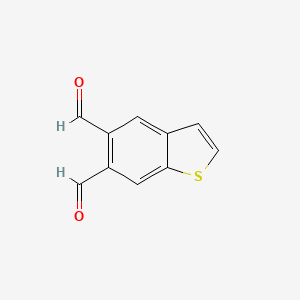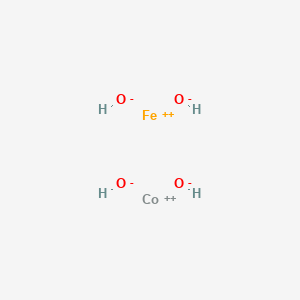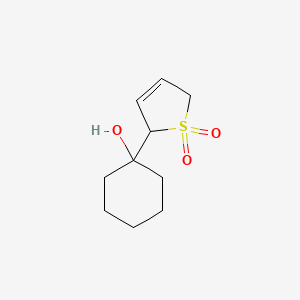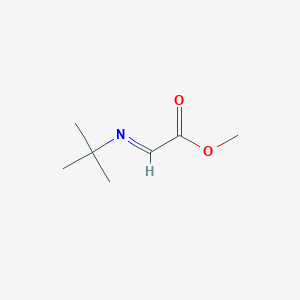
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bulky tert-butyl groups and a polycyclic framework, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of pyrene derivatives with tert-butyl groups, followed by hydrogenation to achieve the desired polycyclic structure . The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the bulky tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can further modify the polycyclic structure, potentially leading to new derivatives with different properties.
Substitution: The tert-butyl groups can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine oxyacids for oxidation , metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Mécanisme D'action
The mechanism by which 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene exerts its effects depends on its specific application. In organic electronics, its bulky tert-butyl groups and polycyclic structure contribute to its stability and electronic properties. The molecular targets and pathways involved in its biological activities are still under investigation, but its interactions with cellular components and enzymes are of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butylpyrene: A closely related compound with similar structural features but without the extensive hydrogenation.
2,6-Di-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: A structurally related compound with different functional groups and applications.
Uniqueness
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene stands out due to its unique combination of bulky tert-butyl groups and a polycyclic framework, which imparts distinct electronic and steric properties. These features make it a valuable compound for research in materials science and organic electronics.
Propriétés
Numéro CAS |
112036-01-8 |
|---|---|
Formule moléculaire |
C24H40 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
2,7-ditert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene |
InChI |
InChI=1S/C24H40/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h11,16-22H,7-10,12-14H2,1-6H3 |
Clé InChI |
GJHVBYSMPHEYSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC2CCC3CC(C=C4C3C2C(C1)CC4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)



![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
